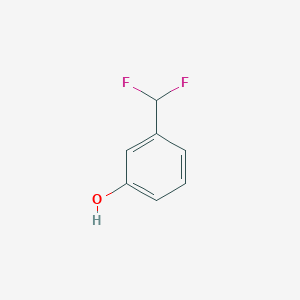

3-(Difluoromethyl)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377789 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405196-14-7 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Difluoromethyl Phenol and Its Analogs

Strategies for O-Difluoromethylation of Phenolic Substrates

The most direct route to aryl difluoromethyl ethers, including 3-(difluoromethoxy)benzene, the ether analog of 3-(difluoromethyl)phenol, is through the O-difluoromethylation of the corresponding phenol (B47542). This transformation is typically achieved by reacting a phenoxide with a difluorocarbene precursor.

Nucleophilic Approaches to Difluoromethyl Ether Formation

Nucleophilic O-difluoromethylation of phenols is a widely employed and robust method for the synthesis of aryl difluoromethyl ethers. This approach relies on the generation of a phenoxide anion, which then acts as a nucleophile to trap a difluorocarbene intermediate.

Several reagents have been developed to serve as convenient and efficient sources of difluorocarbene (:CF₂). These precursors are crucial for the successful O-difluoromethylation of a wide range of phenolic substrates.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) : This is a commonly used, commercially available, and relatively inexpensive difluorocarbene precursor. ccspublishing.org.cn Upon heating, typically in a polar aprotic solvent like DMF, it undergoes decarboxylation to generate difluorocarbene. ccspublishing.org.cnrsc.org The reaction is often carried out in the presence of a base to ensure the formation of the phenoxide. This method is appreciated for its operational simplicity and the stability of the reagent under ambient conditions. ccspublishing.org.cnrsc.org

S-(Difluoromethyl)sulfonium Salt : Bench-stable S-(difluoromethyl)sulfonium salts have emerged as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. nih.govd-nb.infoorgsyn.org These reagents readily convert a wide variety of functionalized phenols into their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide. nih.govd-nb.infoorgsyn.org The reactions are generally high-yielding and tolerate a broad range of functional groups. nih.gov

Difluoromethyltriflate (HCF₂OTf) : This reagent offers a rapid and mild method for the difluoromethylation of phenols. nih.govcas.cn It can be prepared from non-ozone-depleting sources and reacts quickly at room temperature in aqueous solvents. nih.gov The reaction demonstrates broad substrate scope and tolerates numerous functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. nih.gov

Difluorobromoacetic Acid (BrCF₂COOH) : This commercially available and inexpensive reagent can be used for the difluoromethylation of phenols under visible-light photoredox catalysis. nih.govresearchgate.netnih.gov This method provides an operationally simple and environmentally benign approach to generating difluorocarbene under mild conditions. nih.gov

Table 1: Comparison of Common Difluorocarbene Precursors for O-Difluoromethylation of Phenols

| Precursor | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate | Heat (e.g., 120 °C) in DMF with base ccspublishing.org.cnrsc.org | Inexpensive, stable, commercially available ccspublishing.org.cn | Requires high temperatures ccspublishing.org.cnrsc.org |

| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH) at room temperature nih.govd-nb.info | Bench-stable, high yields, broad functional group tolerance nih.govorgsyn.org | May be more expensive than other precursors |

| Difluoromethyltriflate | Base (e.g., KOH) at room temperature in aqueous solvent nih.gov | Fast reaction times, mild conditions, non-ozone-depleting source nih.govcas.cn | Reagent preparation may be required nih.gov |

| Difluorobromoacetic Acid | Visible light, photocatalyst, base at room temperature nih.govresearchgate.net | Mild conditions, environmentally benign nih.gov | Requires a photocatalytic setup |

The generally accepted mechanism for the nucleophilic O-difluoromethylation of phenols involves a two-step process. First, the phenolic proton is removed by a base to generate a more nucleophilic phenoxide anion. Subsequently, the difluorocarbene precursor decomposes, typically through heating or catalysis, to release the electrophilic difluorocarbene (:CF₂). ccspublishing.org.cnnih.gov

The electron-rich phenoxide anion then attacks the electron-deficient carbon of the difluorocarbene, forming a difluoromethoxide anion intermediate (ArO-CF₂⁻). nih.gov This intermediate is then protonated by a proton source in the reaction mixture, which can be the solvent or a protonated base, to yield the final aryl difluoromethyl ether product (ArO-CF₂H). nih.gov

Deuterium labeling studies using D₂O have provided evidence for this mechanism. When the reaction is performed in the presence of D₂O, the deuterium-labeled product (ArO-CF₂D) is observed, which is consistent with the protonation of the difluoromethoxide intermediate rather than a direct nucleophilic displacement on the difluorocarbene precursor. nih.gov

Metal-Catalyzed Difluoromethylation Reactions

While O-difluoromethylation is a well-established strategy, the direct introduction of a difluoromethyl group onto the aromatic ring of a phenol (C-difluoromethylation) presents a different synthetic challenge. Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and methodologies are being developed for the C(sp²)-CF₂H bond formation. However, direct C-H difluoromethylation of unprotected phenols is less common, with many methods focusing on aryl halides or other pre-functionalized aromatic compounds.

Copper-Catalyzed Approaches for C(sp²)-CF₂H Bond Formation

Copper-catalyzed reactions have been explored for the formation of C(sp²)-CF₂H bonds, although direct application to unprotected phenols is not widely reported. chemrxiv.org The challenge often lies in the high energy barrier for the oxidative addition of a C-H bond to a Cu(I) center. chemrxiv.org

Research in this area has more commonly focused on the copper-catalyzed difluoromethylation of aryl halides and other activated substrates. For instance, copper catalysts have been used in the difluoromethylation of aryl iodides using various difluoromethyl sources. rsc.org While these methods are not direct C-H functionalizations of phenols, they can be applied to phenol derivatives where the hydroxyl group is either protected or the substrate is a halogenated phenol. A general strategy involves the transmetalation of a difluoromethyl group from a reagent like [(DMPU)₂Zn(CF₂H)₂] to a copper catalyst, which then participates in a cross-coupling reaction with an aryl halide. rsc.org

Nickel-Catalyzed Methodologies

Nickel catalysis offers a promising avenue for the difluoromethylation of C(sp²) centers due to nickel's ability to participate in various catalytic cycles involving different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). rsc.org Nickel-catalyzed cross-coupling reactions have been successfully employed for the difluoromethylation of aryl chlorides and bromides using reagents like chlorodifluoromethane (ClCF₂H). d-nb.infothieme-connect.de

Similar to copper-catalyzed methods, the direct C-H difluoromethylation of phenols using nickel catalysts is not a well-established transformation. The existing nickel-catalyzed methodologies are more suited for aryl halides. For example, a nickel-catalyzed cross-coupling of (hetero)aryl chlorides with ClCF₂H has been developed, which proceeds under mild conditions and tolerates a broad range of substrates. This approach could be applied to chlorinated phenol derivatives. The proposed mechanism often involves the oxidative addition of the aryl halide to a Ni(0) species, followed by a reaction with a difluoromethyl radical or a related nickel-difluoromethyl intermediate, and subsequent reductive elimination to form the C(sp²)-CF₂H bond. rsc.orgd-nb.info

Table 2: Overview of Metal-Catalyzed C(sp²)-CF₂H Bond Formation on Aromatic Systems

| Metal Catalyst | Substrate Type | Difluoromethyl Source | General Approach |

| Copper | Aryl Iodides rsc.org | [(DMPU)₂Zn(CF₂H)₂] rsc.org | Cross-coupling reaction |

| Nickel | Aryl Chlorides/Bromides d-nb.infothieme-connect.de | ClCF₂H d-nb.infothieme-connect.de | Reductive cross-coupling |

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the formation of carbon-difluoromethyl bonds. These transformations typically involve the reaction of an aryl halide or triflate with a suitable difluoromethyl source in the presence of a palladium catalyst.

One common approach is the coupling of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF₂Ar). This method allows for the synthesis of diaryl difluoromethanes, which are bioisosteres of diaryl ethers and other important motifs in medicinal chemistry. The reaction often requires a specific phosphine ligand to promote the transmetalation of the silane reagent to the palladium center. For instance, the use of a dialkyl(dimethoxyphenyl)phosphine ligand has been shown to be effective. researchgate.net While many palladium-catalyzed fluoroalkylation reactions have been developed, the analogous difluoromethylthiolation of heteroaryl halides and triflates has also been explored, providing access to a diverse range of difluoromethylated compounds under mild conditions. nih.gov

Another strategy involves the palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate and bromodifluoroacetate. This method provides a direct route to functionalized difluoromethylated arenes. nih.gov Mechanistic studies suggest that these reactions may proceed through a single electron transfer (SET) pathway. nih.gov Furthermore, palladium-catalyzed decarbonylative C–H difluoromethylation of azoles has been reported, showcasing the versatility of palladium in facilitating C–CF₂H bond formation. nih.gov

The scope of palladium-catalyzed difluoromethylation extends to aryl chlorides and triflates, which are often more readily available than the corresponding iodides and bromides. amanote.com The development of robust catalyst systems, such as those employing bulky and electron-rich phosphine ligands like BrettPhos, has enabled the efficient coupling of these less reactive electrophiles. escholarship.org A one-pot, two-step procedure involving the Pd-catalyzed α-arylation of α,α-difluoroketones followed by base-induced cleavage of the acyl–aryl C–C bond also provides a route to difluoromethylarenes from aryl halides. acs.org

| Aryl Substrate | Difluoromethylating Agent | Catalyst/Ligand | Key Features |

|---|---|---|---|

| Aryl Halides | Aryldifluoromethyl Trimethylsilanes (TMSCF₂Ar) | [Pd(allyl)Cl]₂ / Dialkyl(dimethoxyphenyl)phosphine | Synthesis of diaryl difluoromethanes. researchgate.net |

| Aryl Boronic Acids | Bromodifluoromethylphosphonate | Pd(dba)₂ / P(t-Bu)₃ | Direct route to functionalized difluoromethylated arenes. nih.gov |

| Aryl Chlorides/Bromides | TMSCF₂H | Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂ | Effective for less reactive aryl chlorides. fao.org |

| α,α-Difluoroketones | Aryl Halides | Palladacyclic complex / P(t-Bu)Cy₂ | One-pot, two-step synthesis of difluoromethylarenes. acs.org |

Gold-Mediated Processes

Gold catalysis has emerged as a powerful tool for the activation of C–H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds. While direct gold-catalyzed difluoromethylation of phenols is not extensively documented, gold's ability to catalyze the functionalization of arenes suggests its potential in this area. nih.gov

Gold catalysts, particularly Au(I) and Au(III) species, are known to activate C–H bonds of electron-rich arenes, allowing for subsequent functionalization. acs.org For instance, gold(III) has been shown to catalyze the reaction between arenes and electron-deficient alkenes and alkynes under mild, solvent-free conditions. nih.gov This reactivity highlights the potential for developing gold-catalyzed methods for the introduction of difluoromethyl groups into aromatic rings.

Furthermore, gold catalysis has been successfully employed in the dearomatization of phenols, demonstrating its ability to manipulate the aromatic ring of these substrates. nih.govchimia.ch This capability could be harnessed in novel synthetic strategies towards difluoromethylated phenolic compounds. The unique reactivity of gold complexes, which often differs from that of palladium, could offer alternative pathways and selectivities for difluoromethylation reactions. nih.gov

Iron-Catalyzed Systems

Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysis. In recent years, iron-catalyzed C–H functionalization reactions have gained significant attention. researchgate.net Iron-catalyzed difluoromethylation of arenes has been successfully demonstrated, providing a direct method for the introduction of the CF₂H group.

One notable example is the iron-catalyzed para-selective C–H difluoromethylation of arenes using ethyl bromodifluoroacetate as the difluoromethylating agent. researchgate.netacs.org An iron porphyrin complex, [Fe(TPP)Cl], was found to be an effective catalyst for this transformation, with the steric influence of the ligand directing the selectivity to the para position. acs.org

Another approach involves the iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone. This method is notable for its use of a bench-stable fluoroalkyl sulfone reagent and an inexpensive iron catalyst, allowing for the synthesis of a wide range of difluoromethylated arenes at low temperatures. cas.cnacs.orgnih.gov Mechanistic studies suggest the involvement of radical species in this process. cas.cnacs.org

| Arene Substrate | Difluoromethylating Agent | Catalyst | Key Features |

|---|---|---|---|

| General Arenes | Ethyl bromodifluoroacetate | [Fe(TPP)Cl] | Highly para-selective C–H difluoromethylation. researchgate.netacs.org |

| Arylzincs | Difluoromethyl 2-pyridyl sulfone | Fe(acac)₃ | Utilizes a bench-stable sulfone reagent and proceeds at low temperatures. cas.cnacs.org |

Visible-Light Photoredox Catalysis in Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and green technology for the generation of radical species under mild conditions. This methodology has been widely applied to difluoromethylation reactions, offering an alternative to traditional transition-metal-catalyzed methods.

The key to photoredox-catalyzed difluoromethylation is the efficient generation of the difluoromethyl radical (•CF₂H). A variety of precursors can be used for this purpose. One common strategy involves the single-electron reduction of a suitable difluoromethyl precursor by an excited-state photocatalyst. For example, bromodifluoroacetate and related compounds can serve as effective sources of the •CF₂H radical upon reduction.

Light-induced manganese-enabled direct C–H difluoromethylation of arenes using ArSO₂CF₂Br as the coupling partner has been explored. In this process, Mn₂(CO)₁₀ is proposed to mediate a halogen-atom transfer process to generate the active ArSO₂CF₂• radical. rsc.org

A range of photocatalysts, including iridium and ruthenium complexes as well as organic dyes, have been employed for difluoromethylation reactions. The choice of photocatalyst is crucial as its redox properties must be matched with the difluoromethyl precursor.

For the difluoromethylation of coumarins, Eosin Y, an organic dye, has been used as the photocatalyst in the presence of NaSO₂CF₂H under blue LED irradiation. mdpi.com Iridium complexes, such as fac-[Ir(ppy)₃], are also highly effective photocatalysts for the generation of difluoromethyl radicals from various precursors. The reactions are typically carried out at room temperature under visible light irradiation, making it a mild and attractive synthetic method.

Chemoselective Difluoromethylation in Polyfunctionalized Molecules

A significant challenge in synthetic chemistry is the selective functionalization of one reactive site in a molecule containing multiple functional groups. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, making its selective introduction into complex bioactive molecules highly desirable. nih.gov

Methods for the chemoselective difluoromethylation of polyfunctionalized molecules are of great importance. For instance, the development of reagents and conditions that allow for the selective difluoromethylation of a specific functional group, such as an amine or a phenol, in the presence of other reactive groups is a key area of research. The ability to perform these transformations on complex molecules in the later stages of a synthesis is particularly valuable for drug discovery and development.

Differentiation of Phenolic Hydroxyls from Aliphatic Alcohols and Thiols

The selective difluoromethylation of a phenolic hydroxyl group in the presence of other nucleophilic functional groups, such as aliphatic alcohols and thiols, is a critical challenge in complex molecule synthesis. The differentiation is primarily achieved by exploiting the inherent differences in acidity and nucleophilicity among these groups.

Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18). This acidity gap allows for the selective deprotonation of the phenolic hydroxyl group under mildly basic conditions to form a phenoxide anion. This phenoxide is a potent nucleophile that readily reacts with electrophilic difluorocarbene (:CF2), a common intermediate in many difluoromethylation reactions. siue.edu In contrast, the less acidic aliphatic alcohols remain largely protonated and are therefore much poorer nucleophiles under these conditions.

Thiols (R-SH) and especially thiophenols (Ar-SH) are also acidic and their corresponding thiolates are highly nucleophilic. acs.org In competitive reactions, the chemoselectivity of difluorocarbene insertion often follows a predictable reactivity order. Systematic studies have shown the general trend to be: ArS⁻ > RS⁻, and ArO⁻ > ROH. acs.org This indicates that while phenoxides are more reactive than neutral alcohols, thiolates, particularly aromatic ones, can be even more reactive nucleophiles toward difluorocarbene. acs.org

Therefore, synthetic strategies must be carefully designed based on the substrate's functional group landscape. The choice of base, solvent, and difluorocarbene source can be modulated to favor the O-difluoromethylation of phenols over competing reactions with aliphatic alcohols. However, in the presence of a thiol group, protection strategies may be necessary to prevent undesired S-difluoromethylation.

Alternative Synthetic Routes to Substituted Phenols Containing Difluoromethyl Groups

Beyond the direct difluoromethylation of pre-existing phenols, alternative strategies focus on constructing the difluoromethylated phenol scaffold from various precursors through functional group interconversions or by employing novel reagents designed for efficient difluoromethyl group introduction.

Precursor-Based Syntheses and Functional Group Interconversions

A powerful approach involves the in-situ generation of a phenol from a more stable or readily available precursor, followed immediately by difluoromethylation in a one-pot procedure. This strategy circumvents the need to handle potentially sensitive phenol intermediates.

Two common classes of precursors are aryl boronic acids and aryl halides:

From Aryl Boronic Acids: Aryl boronic acids can be oxidized to the corresponding phenols using reagents like aqueous hydrogen peroxide (H₂O₂). The resulting phenol, generated in-situ, can then be trapped by a difluoromethylating agent present in the same reaction vessel. nih.gov This two-step, one-pot sequence is tolerant of various functional groups, including ketones and amides. nih.gov

From Aryl Halides: Palladium-catalyzed hydroxylation provides a pathway to convert aryl halides into phenols. This transformation can be integrated into a one-pot sequence where the newly formed phenol is subsequently difluoromethylated without isolation. nih.gov

These methods are particularly valuable as they leverage the vast commercial availability of diverse aryl boronic acids and aryl halides, providing broad access to a wide range of substituted difluoromethylated phenols.

| Precursor | Key Transformation | Reagents Example | Advantage |

| Aryl Boronic Acid | Oxidation to Phenol | 1. H₂O₂ 2. KOH, HCF₂OTf | Access to a wide range of phenols from readily available boronic acids in a one-pot reaction. nih.gov |

| Aryl Halide | Pd-catalyzed Hydroxylation | 1. Pd catalyst, base 2. HCF₂OTf | Utilizes diverse aryl halides as starting materials for direct conversion to the target product. nih.gov |

Novel Reagent Development for Difluoromethyl Group Introduction

The development of new reagents has been instrumental in advancing the synthesis of compounds like this compound. These reagents offer improved handling, milder reaction conditions, and greater efficiency compared to traditional methods that often relied on harsh conditions or environmentally harmful gases. orgsyn.org The primary mechanism often involves the generation of difluorocarbene, an electrophilic species that is trapped by a nucleophilic phenoxide. orgsyn.org

Key classes of modern difluoromethylating reagents include:

Decarboxylative Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a bench-stable, non-toxic solid that generates difluorocarbene through thermal decarboxylation. orgsyn.orgorgsyn.org This method is operationally simple and has become a popular choice for accessing aryl difluoromethyl ethers. orgsyn.org

Difluoromethyl Triflate (HCF₂OTf): Developed as a non-ozone-depleting liquid reagent, difluoromethyl triflate allows for the rapid difluoromethylation of phenols at room temperature under aqueous basic conditions. nih.govrsc.org Its high reactivity and tolerance for various functional groups make it suitable for complex molecule synthesis. nih.gov

Sulfonium Salts: Reagents such as S-(difluoromethyl)sulfonium salts are stable, solid difluorocarbene precursors. acs.org They react efficiently with phenols and thiophenols in the presence of a simple base like lithium hydroxide to afford the corresponding difluoromethylated products in high yields. acs.org

Sulfoximines and Sulfones: Compounds like N-Tosyl-S-difluoromethyl-S-phenylsulfoximine and chlorodifluoromethyl phenyl sulfone serve as effective difluorocarbene sources. nih.govresearchgate.net The latter has been successfully employed in solvent-free, mechanochemical difluoromethylation protocols, highlighting a move towards more sustainable synthetic methods. researchgate.net

Zinc(II) Difluoromethanesulfinate (DFMS): This reagent, with the formula Zn(SO₂CF₂H)₂, operates through a radical process to achieve direct difluoromethylation. nih.gov It offers mild, scalable, and user-friendly conditions for modifying various organic substrates, including nitrogen-containing heteroarenes. nih.gov

| Reagent Class | Example Reagent | Precursor for | Key Features |

| Halo Difluoroacetate Salts | Sodium chlorodifluoroacetate | Difluorocarbene | Bench-stable, non-toxic solid; decarboxylative generation of :CF₂. orgsyn.orgorgsyn.org |

| Triflate Reagents | Difluoromethyl triflate (HCF₂OTf) | Difluorocarbene | Non-ozone-depleting liquid; rapid reaction at room temperature. nih.govrsc.org |

| Sulfonium Salts | S-(difluoromethyl)sulfonium salt | Difluorocarbene | Bench-stable solid; practical and efficient for phenols and thiophenols. acs.org |

| Sulfoximines / Sulfones | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Difluorocarbene | Transfers CF₂H group to S-, N-, and C-nucleophiles. nih.gov |

| Organometallic Reagents | Zinc(II) difluoromethanesulfinate (DFMS) | CF₂H radical | Operates via a radical process; mild, scalable conditions. nih.gov |

Reactivity and Derivatization of 3 Difluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a potent activating group that enriches the aromatic ring with electron density. wikipedia.orgbyjus.com This activation facilitates the stabilization of the intermediate arenium ion through resonance. byjus.com

The regiochemical outcome of electrophilic substitution on 3-(difluoromethyl)phenol is determined by the combined directing effects of the hydroxyl (-OH) and difluoromethyl (-CHF2) groups.

Hydroxyl Group (-OH): As a powerful activating group with lone pairs of electrons, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6 positions). byjus.comlibretexts.org

Difluoromethyl Group (-CHF2): By analogy to the strongly electron-withdrawing trifluoromethyl (-CF3) group, the difluoromethyl group is a deactivating group due to its inductive effect. youtube.com Deactivating groups without lone pairs adjacent to the ring typically act as meta-directors. libretexts.org

In this molecule, the powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the difluoromethyl group. Consequently, electrophilic attack is overwhelmingly directed to the positions activated by the -OH group. The primary products formed are the 2-, 4-, and 6-substituted isomers.

| Position on Ring | Relation to -OH Group | Relation to -CHF2 Group | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Highly Activated |

| C4 | para | ortho | Highly Activated |

| C5 | meta | ortho | Deactivated |

| C6 | ortho | meta | Highly Activated |

While specific documented examples for this compound are limited, its reactivity can be predicted based on the well-established behavior of substituted phenols. rsc.org

Halogenation: Phenols undergo halogenation readily, even without a Lewis acid catalyst, due to the highly activating nature of the -OH group. byjus.com Treatment of this compound with bromine (Br2) in a solvent of low polarity is expected to yield a mixture of monobrominated products, primarily 2-bromo-5-(difluoromethyl)phenol, 4-bromo-3-(difluoromethyl)phenol, and 2-bromo-3-(difluoromethyl)phenol.

Nitration: The nitration of phenols can be achieved using dilute nitric acid at moderate temperatures. byjus.com This reaction with this compound is predicted to produce a mixture of ortho- and para-nitrophenols relative to the hydroxyl group, yielding 2-nitro-5-(difluoromethyl)phenol and 4-nitro-3-(difluoromethyl)phenol. Studies on related compounds, such as 4-(trifluoromethylthio)phenol, confirm that nitration occurs ortho to the hydroxyl group. rsc.org

Sulfonation: Aromatic sulfonation is typically performed with concentrated sulfuric acid. wikipedia.org For this compound, this reaction would lead to substitution at the ortho and para positions, forming 2-(difluoromethyl)-4-hydroxybenzenesulfonic acid and 4-(difluoromethyl)-2-hydroxybenzenesulfonic acid. The sulfonation reaction is reversible, a property that allows sulfonic acid groups to be used as protecting groups in synthesis. wikipedia.org

| Reaction | Typical Reagent | Predicted Major Products |

|---|---|---|

| Halogenation (Bromination) | Br₂ in CCl₄ | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(difluoromethyl)phenol |

| Nitration | Dilute HNO₃ | Mixture of 2-nitro- and 4-nitro-3-(difluoromethyl)phenol |

| Sulfonation | Conc. H₂SO₄ | Mixture of 2- and 4-sulfonic acid derivatives |

Reactions at the Hydroxyl Moiety

The phenolic hydroxyl group is a key site for derivatization through reactions like etherification and esterification.

Etherification: The synthesis of aryl difluoromethyl ethers from phenols is a well-developed area of research. nih.gov These reactions typically proceed through the in-situ generation of difluorocarbene (:CF2), which then reacts with the phenoxide ion. nih.govnih.gov A variety of reagents can serve as difluorocarbene precursors, offering mild and efficient pathways to the corresponding ether. nih.govcas.cn This conversion of the hydroxyl group of this compound would yield 1-(difluoromethoxy)-3-(difluoromethyl)benzene.

| Reagent | Description |

|---|---|

| Difluoromethyl triflate (HCF₂OTf) | A non-ozone-depleting liquid reagent that allows for rapid etherification at room temperature. nih.gov |

| S-(Difluoromethyl)sulfonium salts | Bench-stable difluorocarbene precursors that react with phenols in the presence of a base. acs.org |

| Difluorobromoacetic acid (BrCF₂CO₂H) | Used under visible-light photoredox conditions to generate difluorocarbene for O-difluoromethylation. nih.gov |

| Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) | An efficient, non-ozone-depleting substance-based difluorocarbene reagent. cas.cn |

Esterification: Unlike alcohols, phenols generally exhibit poor reactivity with carboxylic acids in direct esterification reactions. libretexts.orgchemguide.co.uk To form phenyl esters, more reactive acylating agents are required, such as acyl chlorides (acid chlorides) or acid anhydrides. libretexts.orgyoutube.com The reaction of this compound with an acyl chloride like ethanoyl chloride would produce 3-(difluoromethyl)phenyl ethanoate and hydrogen chloride gas.

Derivatization is a common strategy to improve the analytical properties of compounds for techniques like gas chromatography (GC), by increasing their volatility and thermal stability. mdpi.comsigmaaldrich.com

Analytical Derivatization: The active hydrogen of the phenolic -OH group can be replaced using various reagents. gcms.cz

Silylation: This is a widely used method where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group. sigmaaldrich.com

Acylation: This involves converting the hydroxyl group into an ester using reagents like perfluorooctanoyl chloride, which can enhance detection and chromatographic performance in GC-MS analysis. nih.gov

Alkylation: Reagents can be used to replace the acidic hydrogen with an alkyl group, forming an ether, which reduces the polarity of the parent compound. gcms.cz

Chiral Separations: this compound itself is an achiral molecule. However, if it is used as a precursor to synthesize a chiral derivative, enantiomeric separation becomes necessary. This is often achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). For example, a racemic derivative of this compound containing an additional chiral center could be reacted with a CDA like trifluoroacetyl-L-prolyl chloride. researchgate.net The resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like GC or HPLC. Another approach for chiral diphenols involves the formation of diastereoisomeric boronic esters, which can be distinguished by 19F NMR spectroscopy. nih.gov

Transformations Involving the Difluoromethyl Group

The difluoromethyl group, when attached to an aromatic ring, is generally characterized by its high chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the group resistant to many chemical transformations.

Research has predominantly focused on methods to introduce the CHF2 group onto molecules rather than on its subsequent chemical modification. rsc.orgucl.ac.ukacs.org The CHF2 moiety is often incorporated into bioactive molecules to act as a lipophilic hydrogen bond donor or as a bioisostere of a hydroxyl or thiol group, roles that rely on its chemical inertness. nih.govresearchgate.net

Studies on the analogous compound, 3-(trifluoromethyl)phenol (B45071), have shown that it is highly resistant to hydrolysis and defluorination under aqueous conditions where its ortho- and para-isomers show significant degradation. rsc.org This pronounced stability for the meta-substituted compound strongly suggests that the difluoromethyl group in this compound would be similarly unreactive under normal synthetic conditions. Therefore, transformations involving the direct cleavage or conversion of the C-F bonds in the difluoromethyl group are not common and would likely require harsh reaction conditions or highly specialized reagents.

Stability under various Reaction Conditions

The difluoromethyl group is generally considered a stable moiety due to the high strength of the carbon-fluorine bond. nbinno.com The placement of this group at the meta-position relative to the hydroxyl group in this compound imparts significant stability to the molecule, particularly against hydrolytic defluorination.

Research on the analogous compound, 3-(trifluoromethyl)phenol (3-TFMP), provides significant insight into this stability. Studies on the spontaneous aqueous defluorination of trifluoromethylphenols revealed that 3-TFMP is remarkably resistant to hydrolysis, even under alkaline conditions (pH 10.2) and at elevated temperatures (40°C), where no significant degradation was observed over 24 hours. rsc.org This is in stark contrast to its isomers, 4-TFMP and 2-TFMP, which readily undergo hydrolysis to form the corresponding hydroxybenzoic acids. rsc.org

The enhanced stability of the meta-substituted isomer is attributed to electronic effects. The mechanism for hydrolytic defluorination of ortho- and para-isomers involves the formation of a quinone methide intermediate, which is stabilized by the delocalization of the negative charge of the phenolate (B1203915) onto the trifluoromethyl group. rsc.orgnih.gov In this compound, the meta-position of the -CHF₂ group prevents this direct resonance stabilization, thus inhibiting the initial C-F bond cleavage required for hydrolysis. rsc.org This makes the molecule significantly more stable in aqueous and basic media compared to its ortho- and para-counterparts.

While specific studies on this compound under various other conditions are limited, general chemical principles suggest the following:

Acidic Conditions: The compound is expected to be stable, similar to other phenols, with protonation occurring at the hydroxyl group. The C-F bonds of the difluoromethyl group are highly resistant to acidic cleavage.

Oxidative/Reductive Conditions: The phenolic ring is susceptible to oxidation, a characteristic reaction of phenols. The difluoromethyl group itself is generally resistant to common oxidizing and reducing agents.

Thermal and Photochemical Stability: Fluorinated compounds often exhibit high thermal stability. nbinno.com However, like many aromatic compounds, it may be susceptible to photochemical degradation, a property noted for 3-TFMP. rsc.org

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenol | Aqueous Buffer (pH 10.2), 40°C, 24h | No obvious degradation or hydrolysis observed. | rsc.org |

| 4-(Trifluoromethyl)phenol (B195918) | Aqueous Buffer (pH 6.2 to 10.8) | Undergoes hydrolysis to 4-hydroxybenzoic acid. | rsc.org |

| 2-(Trifluoromethyl)phenol | Aqueous Buffer (pH 7 to 10.8) | Undergoes hydrolysis to 2-hydroxybenzoic acid. | rsc.org |

Potential for Further Fluorination or Defluorination

Further Fluorination

Further fluorination of this compound can be envisioned at two primary sites: the hydroxyl group or the aromatic ring.

Reaction at the Hydroxyl Group: The phenolic hydroxyl group can be a target for deoxyfluorination to replace -OH with -F, or for conversion into a trifluoromethoxy (-OCF₃) group.

Deoxyfluorination: Reagents have been developed for the direct conversion of phenols to aryl fluorides. This typically involves activating the hydroxyl group to facilitate nucleophilic substitution with a fluoride source. acs.orgnih.gov Applying such methods to this compound could potentially yield 1-(difluoromethyl)-3-fluorobenzene.

O-Trifluoromethylation: Converting the phenol (B47542) to an aryl trifluoromethyl ether (-OCF₃) is a valuable transformation in medicinal chemistry. This can be achieved through multi-step sequences, for example, by O-carboxydifluoromethylation followed by a decarboxylative fluorination. cas.cn Direct O-trifluoromethylation of phenols using electrophilic trifluoromethylating agents, such as hypervalent iodine reagents, has also been reported. nih.gov

Reaction at the Aromatic Ring: Electrophilic aromatic substitution could introduce additional fluorine atoms onto the ring. The directing effects of the existing substituents (-OH and -CHF₂) would determine the position of substitution. The hydroxyl group is a powerful ortho-, para-director, while the difluoromethyl group is a deactivating meta-director. Therefore, electrophilic fluorination would be expected to occur at positions ortho and para to the hydroxyl group (positions 2, 4, and 6), with the activating effect of the -OH group dominating.

Defluorination

As discussed in the stability section, the difluoromethyl group in this compound is exceptionally resistant to defluorination via hydrolysis due to its meta position. rsc.org The mechanism of base-promoted elimination to form a quinone-like intermediate, which facilitates fluoride loss, is not electronically favorable for the meta-isomer. rsc.orgresearchgate.net This suggests that removing the fluorine atoms from the difluoromethyl group under typical hydrolytic or base-mediated conditions would be highly challenging. Alternative, more forceful reductive methods would likely be required to achieve defluorination, which may also affect other parts of the molecule.

| Reaction Type | Target Site | Potential Product | General Method/Reagents |

|---|---|---|---|

| Further Fluorination | Hydroxyl Group (Deoxyfluorination) | 1-(Difluoromethyl)-3-fluorobenzene | Deoxyfluorination reagents (e.g., PhenoFluor) |

| Further Fluorination | Hydroxyl Group (O-Trifluoromethylation) | 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene | Electrophilic CF₃ reagents (e.g., Togni's reagent) |

| Further Fluorination | Aromatic Ring | Fluorinated this compound derivatives | Electrophilic fluorinating agents (e.g., Selectfluor) |

| Defluorination | Difluoromethyl Group | 3-(Fluoromethyl)phenol or 3-Methylphenol | Likely requires harsh reductive conditions |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of specific nuclei, such as ¹H (proton), ¹⁹F (fluorine-19), and ¹³C (carbon-13).

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of 3-(Difluoromethyl)phenol would be expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the proton of the difluoromethyl group.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent-dependent.

Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern would lead to four distinct aromatic proton signals.

Difluoromethyl Proton (-CHF₂): This proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for coupling to I=1/2 nuclei). The chemical shift would be significantly downfield due to the electron-withdrawing effect of the fluorine atoms.

No experimental ¹H NMR data for this compound is currently available in surveyed databases.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is highly sensitive to the environment of fluorine atoms. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent.

Difluoromethyl Fluorines (-CHF₂): The spectrum would be expected to show a doublet, resulting from the coupling of the two fluorine atoms to the single proton of the difluoromethyl group.

Specific chemical shift and coupling constant (J-coupling) values from experimental ¹⁹F NMR analysis are not available in the searched literature.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would identify all the unique carbon environments within the molecule.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the hydroxyl and difluoromethyl substituents. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon attached to the difluoromethyl group.

Difluoromethyl Carbon (-CHF₂): This carbon signal would appear as a triplet due to coupling with the two fluorine atoms. Its chemical shift would be in a characteristic range for carbons bonded to two fluorine atoms.

Detailed experimental ¹³C NMR data, including chemical shifts and coupling constants, for this compound could not be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3200-3600 | Broad band, indicating hydrogen bonding |

| C-H Stretch (Aromatic) | ~3000-3100 | Sharp peaks |

| C=C Stretch (Aromatic) | ~1450-1600 | Multiple sharp bands |

| C-O Stretch | ~1200-1260 | Strong band |

| C-F Stretch | ~1000-1100 | Strong, characteristic bands |

| C-H Bend (in -CHF₂) | ~1350-1450 | Bending vibration |

No specific experimental IR spectrum for this compound was found.

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring would be expected to produce strong signals.

C-F Vibrations: The symmetric C-F stretching modes would also be Raman active.

A complete experimental Raman spectrum for this compound is not available in the reviewed sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the analyte molecules, leading to both ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the EI-MS spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the high energy of the ionization process, this molecular ion can undergo various fragmentation pathways. Common fragmentation patterns for phenolic compounds include the loss of a hydrogen atom, followed by the elimination of a neutral carbon monoxide (CO) molecule. The difluoromethyl group may also undergo fragmentation. While a specific, experimentally-derived EI-MS fragmentation pattern for this compound is not widely documented, a theoretical fragmentation can be predicted based on the known behavior of similar aromatic and fluorinated compounds.

Table 1: Predicted Key Ions in the EI-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Significance |

|---|---|---|

| 144 | [C₇H₆F₂O]⁺ | Molecular Ion ([M]⁺) |

| 143 | [C₇H₅F₂O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 115 | [C₆H₅F₂]⁺ | Loss of a CHO group from the molecular ion |

| 95 | [C₆H₄F]⁺ | Loss of CHF₂ from the molecular ion |

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. fiveable.memeasurlabs.com Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

Table 2: Theoretical High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆F₂O |

| Theoretical Monoisotopic Mass | 144.03867 g/mol |

Note: The theoretical mass is calculated based on the most abundant isotopes of each element.

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like many phenolic derivatives. nih.govresearchgate.net In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The analysis of phenolic compounds by GC-MS often involves a derivatization step to increase their volatility and improve chromatographic peak shape. acs.org However, underivatized phenols can also be analyzed. mdpi.com For this compound, a GC-MS analysis would provide both its retention time, which is a characteristic of the compound under specific chromatographic conditions, and its mass spectrum for identification. shimadzu.com Although specific experimental retention times for this compound are not documented in the available literature, a typical GC-MS analysis would yield data similar to that of other substituted phenols.

Table 3: Representative GC-MS Analytical Parameters for Phenolic Compounds

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm i.d.) |

| Injector Temperature | ~280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 70°C to 250°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is highly effective for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC-MS. nih.govdiva-portal.orgmdpi.com For phenolic compounds, reversed-phase HPLC is a common separation method, often coupled with electrospray ionization (ESI) mass spectrometry. mdpi.comshimadzu.comacs.orgnih.gov

In a typical LC-MS analysis of this compound, the compound would be separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The ESI source would then ionize the eluted compound, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, which is then detected by the mass spectrometer. This technique is highly sensitive and selective for the detection and quantification of phenolic compounds in various matrices.

Table 4: Typical LC-MS Parameters for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Detection Mode | Negative Ion Mode |

Note: These parameters are representative and would be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. phytojournal.com It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. ksu.edu.sascienceopen.com In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it, separating the components based on their differential partitioning between the stationary and mobile phases.

Table 5: Common TLC Solvent Systems for Phenolic Compounds

| Solvent System (v/v) | Polarity |

|---|---|

| Toluene-Acetone-Formic Acid (4.5:4.5:1) | Polar |

| n-Butanol-Acetic Acid-Water (4:1:5) | Highly Polar |

Note: The choice of solvent system and the resulting Rf value depend on the specific properties of the analyte and the stationary phase.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative stability of its different spatial orientations.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. wikipedia.org This process iteratively adjusts atomic coordinates to minimize the net inter-atomic forces until a stable structure, or stationary point, is reached. wikipedia.org For molecules like 3-(Difluoromethyl)phenol, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed, often with various basis sets like 6-31G* or cc-pVDZ to achieve a balance between accuracy and computational cost. mdpi.comreddit.com

The optimization process for this compound would start with an initial guessed structure. The calculation then adjusts bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. atomistica.online The resulting optimized geometry represents the molecule's most probable structure in the gas phase. This structure is crucial as it serves as the foundation for calculating other molecular properties, including electronic structure and reactivity. mdpi.com

Table 1: Key Aspects of Geometry Optimization

| Concept | Description |

|---|---|

| Objective | To find the molecular geometry with the lowest electronic energy. |

| Methods | Density Functional Theory (DFT), Hartree-Fock (HF), Semi-empirical methods. mdpi.comatomistica.online |

| Basis Sets | Sets of mathematical functions used to build molecular orbitals (e.g., 6-31G*, cc-pVDZ). mdpi.com |

| Output | Optimized Cartesian coordinates of each atom, final energy, bond lengths, and angles. |

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary rotations of interest are around the C-O bond of the hydroxyl group and the C-C bond connecting the difluoromethyl group to the aromatic ring.

The orientation of the hydroxyl (-OH) group's hydrogen atom relative to the benzene (B151609) ring can exist in syn or anti conformations. Similarly, the C-H and C-F bonds of the difluoromethyl (-CHF₂) group can adopt different staggered or eclipsed positions relative to the ring. Theoretical calculations can determine the relative energies of these different conformers. The global minimum energy conformation is the most stable and, therefore, the most populated form of the molecule at equilibrium.

Intramolecular interactions play a key role in determining conformational preferences. In this compound, potential interactions include:

Steric Hindrance: Repulsive forces between the bulky difluoromethyl group and the hydroxyl group, or adjacent hydrogen atoms on the ring, can influence their preferred orientations.

Intramolecular Hydrogen Bonding: Although less likely in the meta position compared to an ortho substituted phenol (B47542), weak interactions between a fluorine atom of the -CHF₂ group and the hydroxyl hydrogen might be computationally investigated, though they are generally not significant for this isomer.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical properties. Electronic structure analysis provides a detailed map of electron density and orbital energies.

The electron-withdrawing nature of the difluoromethyl group and the electron-donating/withdrawing nature of the hydroxyl group significantly influence the electron distribution in this compound. The two highly electronegative fluorine atoms in the -CHF₂ group pull electron density away from the aromatic ring through a strong negative inductive effect (-I). The hydroxyl group, conversely, can donate electron density to the ring via resonance (+M effect) while also being inductively withdrawing (-I effect).

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. researchgate.net

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

The MEP map for this compound would show a high negative potential around the phenolic oxygen and a high positive potential on the hydroxyl hydrogen, with the aromatic ring's potential being modulated by the competing electronic effects of the two substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile or base). youtube.com For phenols, the HOMO is typically a π-orbital with significant density on the aromatic ring and the oxygen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons, relating to the molecule's ability to act as an electron acceptor (an electrophile or acid). youtube.com

Table 2: Frontier Molecular Orbital (FMO) Properties and Their Significance

| Orbital | Role in Reactivity | Associated Chemical Property |

|---|---|---|

| HOMO | Electron Donor | Nucleophilicity, Basicity |

| LUMO | Electron Acceptor | Electrophilicity, Acidity |

| HOMO-LUMO Gap | Energy required for electronic excitation | Indicator of kinetic stability and chemical reactivity. youtube.com |

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational methods can be used to predict the reactivity of this compound and elucidate the pathways of its chemical transformations. For instance, theoretical studies on the closely related trifluoromethylphenols (TFMPs) have provided significant mechanistic insights. rsc.orgrsc.org

Studies have shown that the position of the fluorinated group on the phenol ring is critical for reactivity. For example, in hydrolysis reactions, 3-(Trifluoromethyl)phenol (B45071) shows strong resistance to degradation, even under alkaline conditions, whereas the ortho and para isomers undergo defluorination. rsc.org This difference is attributed to the electronic effects on the phenolate (B1203915) anion formed after deprotonation. In the ortho and para isomers, the negative charge can delocalize onto the carbon bearing the -CF₃ group, facilitating a β-elimination (E1cb mechanism) that cleaves a C-F bond. rsc.orgrsc.org However, this delocalization does not extend to the meta position. rsc.org

By analogy, theoretical studies on this compound would likely predict a similar resistance to reactions that rely on this specific mechanism. The negative charge on the phenolate of the meta isomer cannot be effectively stabilized by the difluoromethyl group through resonance, making pathways like E1cb-driven defluorination unfavorable. rsc.org Computational modeling of reaction pathways, including the calculation of transition state energies, can confirm the feasibility and energetics of potential reactions, providing a detailed understanding of the molecule's chemical behavior. wikipedia.org

Transition State Elucidation

Detailed computational studies elucidating the transition states for the formation or reaction of this compound are not extensively documented. However, the primary pathway for the synthesis of related aryl difluoromethyl ethers involves the reaction of a phenolate with a difluorocarbene (:CF₂) source. nih.govnih.govorgsyn.orgorgsyn.org Theoretical investigations of this general reaction class indicate that the process proceeds through the nucleophilic addition of the phenolate anion to the electrophilic difluorocarbene. nih.govorgsyn.org

The transition state for this key step would involve the approach of the phenoxide oxygen to the carbene carbon. Computational modeling, typically using Density Functional Theory (DFT), would be employed to map the potential energy surface of this interaction, identifying the geometry and energy of the transition state. The elucidation of this state is critical for understanding the reaction kinetics and mechanism. Studies on analogous systems, such as difluorocarbene insertion into organogold(I) complexes, have utilized DFT to compare the energetics of different reaction pathways and their transition states. researchgate.netnih.gov

Energetics of Difluoromethylation Pathways

The energetics of difluoromethylation pathways leading to compounds like this compound are governed by the stability of intermediates and the energy barriers of transition states. The formation of aryl difluoromethyl ethers is thought to proceed via a difluorocarbene intermediate. nih.govrsc.org This intermediate is generated from a precursor, such as sodium chlorodifluoroacetate, and is then trapped by a nucleophilic phenolate. orgsyn.orgorgsyn.org

Computational studies on similar reactions have provided insight into the energy profile. For instance, DFT calculations of the deoxyfluorination of phenols activated by ruthenium π-complexes show remarkably low reaction barriers for C–F bond formation via a Meisenheimer complex, with activation energies calculated to be between 5.3 and 7.0 kcal·mol⁻¹. acs.org While this is a different reaction, it demonstrates the power of computational chemistry to quantify the energy landscape. For the difluoromethylation of a phenolate, key energetic parameters to be calculated would include:

The energy required for the formation of difluorocarbene from its precursor.

The activation energy for the nucleophilic attack of the phenolate on the difluorocarbene. researchgate.net

These calculations would reveal whether the reaction is kinetically feasible and thermodynamically favorable.

Intermolecular Interactions and Hydrogen Bonding Theory

The difluoromethyl group and the phenolic hydroxyl group are the primary determinants of the intermolecular interactions of this compound. The molecule can act as both a hydrogen bond donor (via the phenolic O-H and the C-H of the difluoromethyl group) and a hydrogen bond acceptor (via the phenolic oxygen and the fluorine atoms). researchgate.netnih.gov

Quantification of Hydrogen Bond Acidity

The hydrogen bond acidity of this compound involves two distinct donor sites: the phenolic hydroxyl group (O-H) and the difluoromethyl methine group (C-H).

Phenolic O-H Acidity : The hydroxyl group is a classical hydrogen bond donor. Its acidity is significantly influenced by the electron-withdrawing difluoromethyl substituent on the aromatic ring, which enhances its ability to donate a proton in a hydrogen bond.

Difluoromethyl C-H Acidity : The C-H bond in the -CHF₂ group possesses notable hydrogen bond donor character. researchgate.netresearchgate.net The high electronegativity of the two adjacent fluorine atoms polarizes the C-H bond, increasing the partial positive charge on the hydrogen atom and making it capable of forming hydrogen bonds with suitable acceptors like oxygen or nitrogen. researchgate.net Studies have shown that compounds with a CF₂H group are better hydrogen-bond donors than their non-fluorinated methyl analogues. researchgate.net This "lipophilic hydrogen bond donor" capacity is a key feature of the difluoromethyl group in medicinal chemistry. researchgate.net

Hydrogen Bonding Networks in Solid State and Solution

In the absence of a published crystal structure for this compound, its hydrogen bonding networks can be predicted based on the functional groups present. In the solid state, phenols typically form extensive hydrogen-bonding networks. researchgate.netrsc.org For this compound, several interactions are possible:

O-H···O : The strongest and most conventional hydrogen bond, where the hydroxyl group of one molecule donates to the hydroxyl oxygen of another, forming chains or cyclic motifs.

O-H···F : The phenolic proton could also interact with a fluorine atom of a neighboring molecule. Covalently bound fluorine is generally a weak hydrogen bond acceptor, but such interactions are observed. nih.gov

C-H···O/C-H···F : The polarized C-H of the difluoromethyl group can act as a donor to either the phenolic oxygen or a fluorine atom on an adjacent molecule. researchgate.net

In solution, these interactions would be in competition with solvent molecules. In protic solvents, the solvent would likely dominate the hydrogen bonding, while in aprotic solvents, intermolecular self-association would be more significant.

| Donor Group | Acceptor Atom | Interaction Type | Relative Strength |

|---|---|---|---|

| Phenolic O-H | Oxygen (Phenolic) | Intermolecular | Strong |

| Phenolic O-H | Fluorine | Intermolecular | Weak to Moderate |

| Difluoromethyl C-H | Oxygen (Phenolic) | Intermolecular | Weak |

| Difluoromethyl C-H | Fluorine | Intermolecular | Weak |

Prediction of Spectroscopic Data through Computational Methods

While specific predicted spectra for this compound are not available, computational methods are routinely used to predict spectroscopic data to aid in structural elucidation and analysis. Density Functional Theory (DFT) is a powerful tool for this purpose. semanticscholar.orgnih.govkarazin.ua

NMR Spectroscopy : DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. nrel.gov Predicted shifts are often scaled using empirical formulas to improve agreement with experimental data. Such predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the O-H stretch, C-H stretch of the difluoromethyl group, and C-F stretches.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the frontier molecular orbitals (HOMO-LUMO). nih.govacs.org

These computational methods allow for the generation of theoretical spectra that can be directly compared with experimental results, providing a high level of confidence in structural assignments. nih.gov

Substituent Effects on Phenolic Acidity and Reactivity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring can significantly alter this stability and, therefore, the acid dissociation constant (pKa). libretexts.org

The difluoromethyl (-CHF₂) group, located at the meta position in this compound, exerts its influence primarily through its inductive effect.

Inductive Effect : Fluorine is the most electronegative element, and its presence makes the -CHF₂ group strongly electron-withdrawing via the sigma bonds (a negative inductive effect, -I). This -I effect helps to withdraw electron density from the aromatic ring.

Stabilization of the Phenoxide Ion : When the phenolic proton dissociates, a negative charge is left on the oxygen atom. The electron-withdrawing nature of the meta-CHF₂ group helps to disperse and stabilize this negative charge. researchgate.net This stabilization makes the phenoxide ion more stable compared to the phenoxide of unsubstituted phenol.

Increased Acidity : By stabilizing the conjugate base, the -CHF₂ group shifts the acid-base equilibrium towards dissociation, making this compound a stronger acid (i.e., having a lower pKa) than phenol itself. libretexts.orgpressbooks.pub The effect is less pronounced than that of the more strongly electron-withdrawing trifluoromethyl (-CF₃) group. rsc.org Because the substituent is in the meta position, it cannot exert a resonance effect to delocalize the phenoxide's negative charge, which is concentrated on the oxygen and the ortho/para positions. libretexts.org

Computational chemistry provides reliable methods for predicting pKa values. By calculating the Gibbs free energy change for the dissociation reaction in a solvated model, the pKa can be determined with good accuracy, often with a mean absolute error of less than 0.5 pH units. semanticscholar.orgnih.gov

| Compound | Substituent (at meta-position) | Electronic Effect | Effect on Phenoxide Stability | Predicted Acidity (Relative to Phenol) |

|---|---|---|---|---|

| m-Cresol | -CH₃ | Weakly Electron-Donating (+I) | Destabilizing | Less Acidic |

| Phenol | -H | Neutral (Reference) | Reference | Reference (pKa ~9.98) |

| This compound | -CHF₂ | Strongly Electron-Withdrawing (-I) | Stabilizing | More Acidic |

| 3-(Trifluoromethyl)phenol | -CF₃ | Very Strongly Electron-Withdrawing (-I) | Strongly Stabilizing | Much More Acidic |

Biological and Biomedical Applications

Modulation of Biological Activity in Drug Design

The CF₂H group is a critical component in drug design and discovery, capable of modulating a molecule's properties to improve its pharmacological profile. nih.gov The strategic placement of this group can lead to significant enhancements in a drug's efficacy and its behavior within a biological system.

The difluoromethyl group plays a vital role in enhancing the potency and selectivity of drug candidates. nih.gov The high electronegativity of the two fluorine atoms polarizes the adjacent carbon-hydrogen bond, enabling the CF₂H group to act as a unique hydrogen bond donor. nih.govresearchgate.net This hydrogen bonding capability can lead to stronger and more specific interactions with biological targets, such as enzymes or receptors, thereby increasing the drug's affinity and potency. nih.gov This allows for the fine-tuning of a molecule's binding properties, which is a crucial aspect of rational drug design. researchgate.net

The incorporation of the CF₂H group generally increases the lipophilicity of a parent molecule. nih.govnih.gov This enhanced lipophilicity can improve a drug's ability to pass through cellular membranes, which is a critical factor for oral bioavailability. nih.gov While phenols as a class of molecules have demonstrated high flux through membranes, the modulation of their properties is key to optimizing permeation. nih.gov The CF₂H group contributes to improved metabolic stability, which, combined with better cell membrane permeability, facilitates greater bioavailability of the active compound. nih.gov This means that a higher concentration of the drug can reach its target site in the body, potentially leading to a more effective therapeutic outcome.

Bioisosteric Replacement in Pharmaceutical Development

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a drug candidate while maintaining its primary biological activity. princeton.edu The difluoromethyl group has gained significant attention as a versatile bioisostere due to its unique electronic and steric properties. nih.gov

The primary influence of the CF₂H group on drug-target interactions stems from its ability to act as a hydrogen bond donor. nih.govh1.co This allows it to form favorable interactions with hydrogen bond acceptors, such as the oxygen and nitrogen atoms found in the peptide backbone and amino acid side chains of proteins. nih.govnih.gov This interaction can anchor the drug molecule within the binding site of a target protein, contributing to higher affinity and specificity. nih.gov The strength of this hydrogen bond donation has been quantified, showing a clear dependence on the molecular structure to which the CF₂H group is attached. researchgate.neth1.co

The following table presents the hydrogen bond acidity parameter (A) for the difluoromethyl group in different chemical environments, comparing it to other common functional groups. A higher 'A' value indicates a stronger hydrogen bond donor.

| Compound/Functional Group | Hydrogen Bond Acidity (A) |

| Difluoromethyl Anisoles/Thioanisoles | 0.085 - 0.126 |

| Thiophenol | Similar to CF₂H |

| Aniline/Amine Groups | Similar to CF₂H |

| Hydroxyl Group | Stronger than CF₂H |

Data sourced from studies on difluoromethyl anisoles and thioanisoles. h1.co

The table below illustrates the change in lipophilicity (logP) when a methyl (CH₃) group is replaced by a difluoromethyl (CF₂H) group in various compounds, indicating its role as a lipophilic hydrogen bond donor.

| Property | Value Range |

| ΔlogP (logP(XCF₂H) - logP(XCH₃)) | -0.1 to +0.4 |

This range indicates that the CF₂H group can be slightly less or moderately more lipophilic than a methyl group, depending on the molecular context. h1.co

Development of Novel Therapeutic Agents

The unique properties of the difluoromethyl group have been leveraged in the development of various therapeutic agents. Aryl difluoromethyl ethers, which can be synthesized from phenolic precursors like 3-(Difluoromethyl)phenol, are found in a number of medicinally important compounds. nih.gov For example, this structural motif is present in enzyme inhibitors and anti-HIV agents. nih.gov A prominent example is the proton-pump inhibitor Pantoprazole (Protonix®), a widely used pharmaceutical that contains a difluoromethyl ether group, highlighting the successful application of this moiety in approved drugs. nih.gov The development of efficient synthetic methods to incorporate the CF₂H group continues to facilitate the discovery of novel therapeutics. princeton.edunih.gov

Anti-HIV Agents

Enzyme Inhibitors

The scientific literature lacks specific examples of enzyme inhibitors that are direct derivatives of this compound. The difluoromethyl group is recognized for its potential role in drug design, in part because it can act as a hydrogen bond donor, which could enhance binding affinity to enzyme targets. nih.gov Phenolic compounds, in general, have been investigated as enzyme inhibitors. For instance, derivatives of 4-(trifluoromethyl)phenol (B195918) have been synthesized and evaluated as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an enzyme involved in bacterial fatty acid synthesis. However, this pertains to a trifluoromethyl analogue and not a difluoromethylphenol. While aryl difluoromethyl ethers are found in some enzyme inhibitors, specific research detailing the inhibition of particular enzymes by compounds synthesized from this compound is not available in the reviewed literature.

Antimicrobial Compounds

There is limited specific information on the antimicrobial properties of this compound itself or its direct derivatives. Phenolic compounds are known to possess antimicrobial properties, and the introduction of fluorine-containing groups can modulate this activity. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. This highlights the potential of fluorinated phenyl derivatives in developing new antimicrobial agents. However, specific studies focusing on the antibacterial or antifungal activity of compounds derived directly from this compound are not prevalent in the scientific literature.

Application in Probe Chemistry and Chemical Biology

The application of this compound in the development of chemical probes and in chemical biology studies is not well-documented in the scientific literature. The site-specific late-stage modification of bioactive molecules is of great interest in chemical biology, and methods for the O-fluoroalkylation of tyrosine residues in peptides have been developed. These methods introduce fluorinated groups that can serve as reporters or modulate biological activity. The difluoromethylene (CF2) group, in particular, is noted for its unique properties that are valuable in medicinal chemistry. However, specific examples of chemical probes or biological studies that utilize the this compound scaffold are not readily found in the reviewed literature.

Applications in Materials Science and Agrochemicals

Role in Agrochemical Innovations

The introduction of fluorinated moieties, such as the difluoromethyl group, into agrochemical structures is a well-established strategy to modulate their biological activity, metabolic stability, and physicochemical properties. acs.orggoogle.com While direct applications of 3-(difluoromethyl)phenol are not as widely documented as its trifluoromethyl analogue, its structural motifs are present in modern pesticides, highlighting its role as a key building block.

Development of Herbicides and Pesticides